![molecular formula C15H13BrIN3O B5609058 N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE](/img/structure/B5609058.png)
N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE
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Overview
Description
N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine and iodine atoms, which contribute to its distinct reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE typically involves the condensation of 3-bromobenzaldehyde with 4-iodoaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine and iodine atoms enhances its reactivity and ability to form stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-{[5-(4-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-(4-iodoanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrIN3O/c16-12-3-1-2-11(8-12)9-19-20-15(21)10-18-14-6-4-13(17)5-7-14/h1-9,18H,10H2,(H,20,21)/b19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDSZCHHLZIMCG-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)CNC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)CNC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrIN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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